

Application Notes and Protocols: Quantitative Analysis of Iodohippurate Sodium I-123 Renography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodohippurate sodium I 123*

Cat. No.: *B1260339*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Iodohippurate sodium I-123 (I-123 OIH, or ortho-iodohippurate) is a radiopharmaceutical agent used for dynamic renal scintigraphy, commonly known as a renogram. This procedure provides a minimally invasive method for the quantitative assessment of renal function. After intravenous administration, I-123 OIH is rapidly extracted from the blood primarily through tubular secretion (approximately 80%) and to a lesser extent by glomerular filtration (20%), making it an excellent agent for evaluating effective renal plasma flow (ERPF) and overall renal function.^[1] Its favorable imaging characteristics and dosimetry make it a valuable tool in preclinical and clinical research, particularly in drug development for assessing potential nephrotoxicity and in studies investigating renal pathophysiology.^[2] This document outlines the standard protocols for data acquisition, quantitative analysis, and presentation of I-123 OIH renography data.

2.0 Principle of the Method

The quantitative analysis of I-123 OIH renography is based on the time-dependent measurement of radioactivity within the kidneys following the intravenous injection of the tracer. A gamma camera detects the photons emitted by I-123, and a computer system generates a series of images that depict the three classic phases of the renogram:

- Vascular/Perfusion Phase (0-1 minute): Initial arrival of the tracer in the kidneys.
- Cortical/Uptake Phase (1-5 minutes): Active uptake of the tracer from the blood into the renal tubules. The peak of the curve (Tmax) typically occurs within 3-5 minutes in normally functioning kidneys.[\[1\]](#)[\[3\]](#)
- Excretory/Washout Phase (5+ minutes): Excretion of the tracer from the kidney into the collecting system, ureters, and bladder.

By drawing regions of interest (ROIs) over the kidneys, time-activity curves (renograms) are generated. These curves, along with camera-based clearance calculations, provide quantitative data on individual kidney function.

3.0 Experimental Protocols

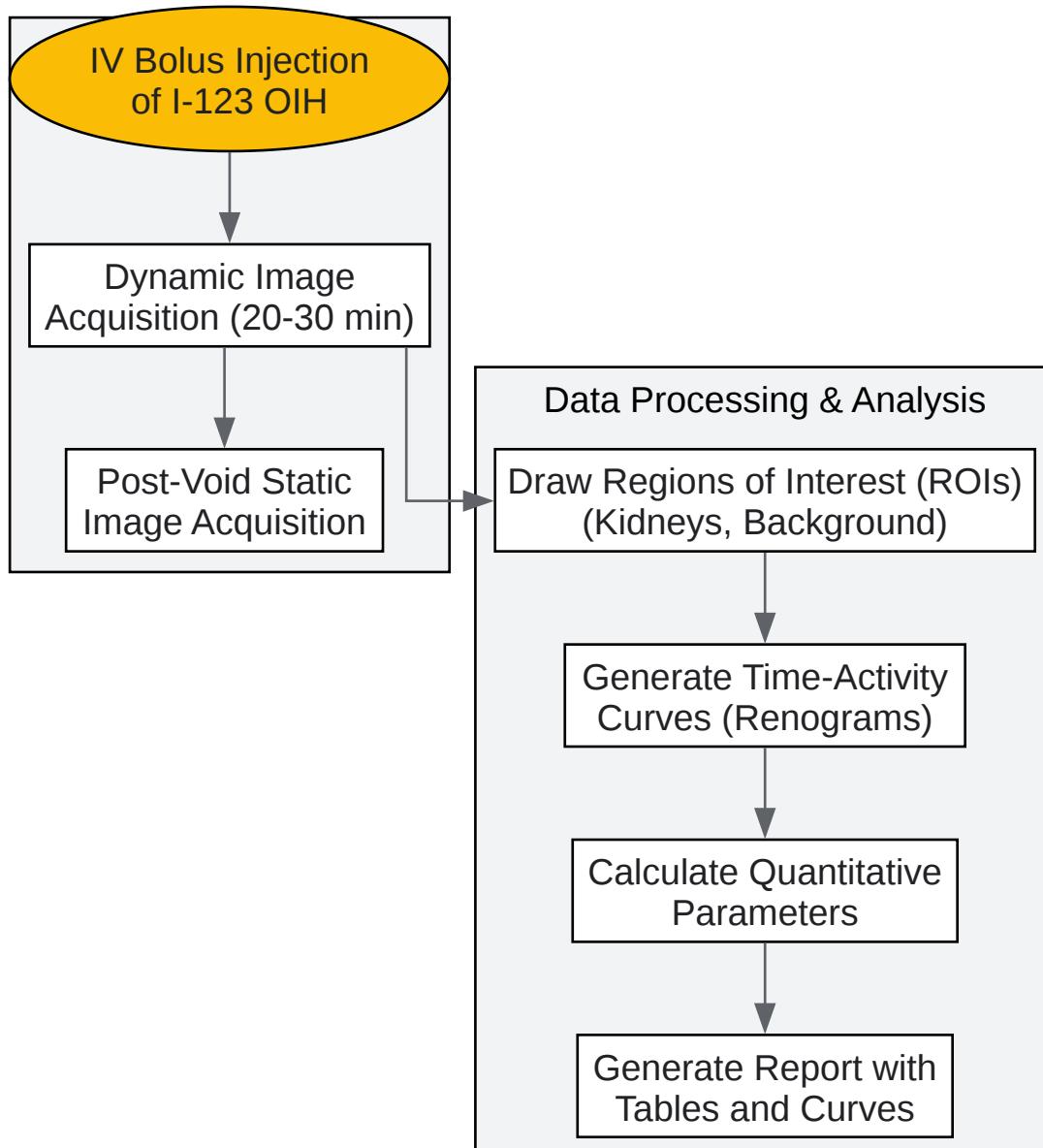
Adherence to a standardized protocol is critical for acquiring high-quality, reproducible data. The following sections detail the recommended methodology.

3.1 Subject Preparation

- Hydration: Adequate hydration is crucial for ensuring a good urine flow rate. Unless contraindicated, subjects should be well-hydrated. An additional oral fluid load of 5-10 mL/kg of body weight is recommended 30-60 minutes before the procedure.[\[4\]](#) Intravenous hydration with a comparable volume is an alternative if oral intake is not feasible.[\[4\]](#)
- Voiding: The subject should void immediately before the start of the image acquisition to minimize activity in the bladder that could interfere with kidney visualization and to allow for accurate residual volume calculation.[\[5\]](#)[\[6\]](#)
- Medication Review: Certain medications can interfere with renal function and tracer kinetics. These include diuretics, ACE inhibitors, and cyclosporine.[\[1\]](#) A thorough review of the subject's current medications is necessary, and a washout period should be considered in consultation with the study director or principal investigator.

3.2 Radiopharmaceutical and Administration

- Radiopharmaceutical: I-123 ortho-iodohippurate (I-123 OIH).


- Dose: The administered activity should be determined based on institutional guidelines and study-specific requirements. Doses for adults typically range to evaluate for suspected obstruction.[\[5\]](#)
- Administration: Administer as an intravenous bolus injection. Record the exact time of injection, as this is time zero for the dynamic acquisition.

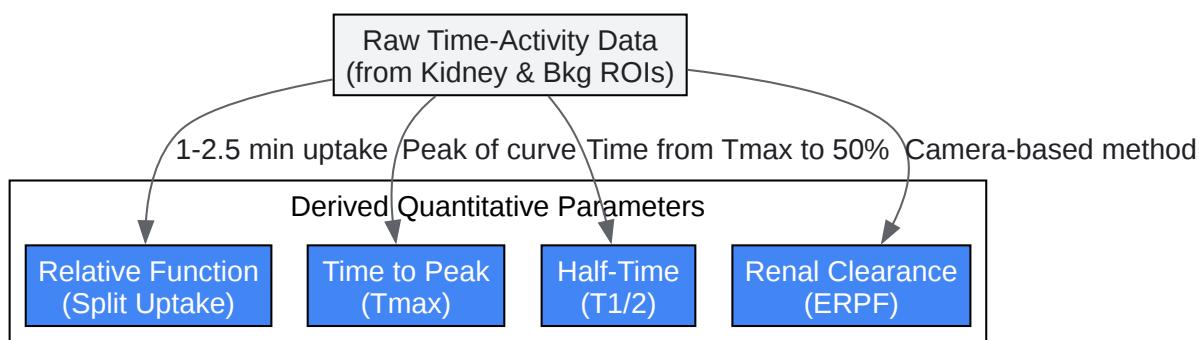
3.3 Data Acquisition

- Gamma Camera Setup:
 - Collimator: A medium-energy collimator is preferable for I-123 OIH when quantitation is important.[\[4\]](#) A low-energy, all-purpose (LEAP) or low-energy, high-resolution (LEHR) collimator can also be used.[\[6\]](#)
 - Energy Window: Centered on the 159 keV photopeak of I-123.
 - Matrix Size: 64x64 or 128x128 pixels.
- Patient Positioning: The subject should be positioned supine with the gamma camera detector placed posteriorly, centered over the kidneys.[\[5\]](#) The position should be comfortable to minimize motion during the acquisition.
- Acquisition Protocol:
 - Begin dynamic acquisition immediately upon intravenous bolus injection of I-123 OIH.
 - Framing Rate:
 - Initial 1-2 minutes: 1-3 second frames to assess perfusion.
 - Subsequent 20-30 minutes: 10-20 second frames to assess uptake and excretion.[\[4\]](#)
 - Total Acquisition Time: Typically 20-30 minutes.
 - Post-Void Imaging: After the dynamic acquisition, the subject should ambulate and then void. A static image of the kidneys and bladder should be acquired to assess tracer clearance and calculate residual bladder volume.[\[4\]](#)

4.0 Quantitative Data Analysis Workflow

The analysis involves processing the acquired dynamic images to extract quantitative parameters.

[Click to download full resolution via product page](#)


Caption: Workflow for I-123 OIH renography from injection to final report.

4.1 Region of Interest (ROI) Definition

- Kidney ROIs: Whole-kidney ROIs are drawn around the entire kidney, including the renal pelvis, on a summed image of the early uptake phase (e.g., 1-3 minutes).[6]
- Background ROI: A background ROI is typically drawn in a peri-renal location, inferior or superior to the kidneys, to correct for non-renal activity.[5]

4.2 Key Quantitative Parameters

From the background-corrected renogram curves, several key parameters are calculated to assess renal function.

[Click to download full resolution via product page](#)

Caption: Relationship between raw data and key quantitative parameters.

- Relative Renal Function (Split Function): This represents the contribution of each kidney to the total renal function. It is calculated from the integral of counts in each kidney during the early uptake phase (typically 1 to 2.5 minutes) before significant tracer has entered the collecting system.[4]
 - Formula: $\% \text{ Left Kidney Function} = [\text{Left Kidney Counts} / (\text{Left} + \text{Right Kidney Counts})] \times 100$
- Time to Peak (Tmax): This is the time from injection to the point of maximum activity in the kidney ROI. It reflects the rate of tracer uptake and transit into the collecting system. Prolonged Tmax can indicate renal artery stenosis or obstruction.[7]

- Half-Time (T_{1/2}): This is the time required for the radioactivity in the kidney to decrease to 50% of its peak value. It is a measure of the excretion rate. A significantly prolonged T_{1/2} suggests impaired drainage, which may be due to obstruction.[7]
- Renal Clearance: Camera-based methods can estimate the total and individual kidney clearance of I-123 OIH, which corresponds to the ERPF. These methods use the counts accumulated in the kidneys over a short period relative to the injected dose, often corrected for body surface area and renal depth.[8]

5.0 Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between kidneys and against normal reference ranges. The report should also include the time-activity curves for visual inspection.

Table 1: Summary of Quantitative Renography Data

Parameter	Left Kidney	Right Kidney	Normal Range (Approximate)
Relative Function (%)	52%	48%	45 - 55%
Time to Peak (T _{max}) (min)	4.1	4.5	< 5 minutes
Half-Time (T _{1/2}) (min)	11.5	12.8	< 15-20 minutes
Clearance (mL/min/1.73m ²)	166	154	> 250 mL/min/1.73m ² (Total)
Post-Void Residual Volume (mL)	N/A	N/A	< 50 mL

Note: Normal ranges can vary between institutions and patient populations. The values provided are for illustrative purposes.

6.0 Applications in Research and Drug Development

The quantitative parameters derived from I-123 OIH renography are highly sensitive to changes in renal function. In drug development, this technique can be employed to:

- Assess Nephrotoxicity: Detect early signs of drug-induced kidney injury by monitoring changes in clearance, Tmax, or T1/2 over the course of a study.
- Evaluate Therapeutic Efficacy: Quantify improvements in renal function in response to novel therapies for kidney disease.
- Characterize Disease Models: Provide functional renal data in preclinical models of hypertension, renal obstruction, or diabetic nephropathy.

By providing robust, quantitative endpoints, I-123 OIH renography serves as a powerful tool for decision-making in both preclinical and clinical research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 2. Total and individual kidney function assessment with iodine-123 ortho-iodohippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eanm.org [eanm.org]
- 4. rcnm.tums.ac.ir [rcnm.tums.ac.ir]
- 5. Guidance Document for Structured Reporting of Diuresis Renography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. med.emory.edu [med.emory.edu]

- To cite this document: BenchChem. [Application Notes and Protocols: Quantitative Analysis of Iodohippurate Sodium I-123 Renography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260339#quantitative-analysis-of-iodohippurate-sodium-i-123-renography-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com